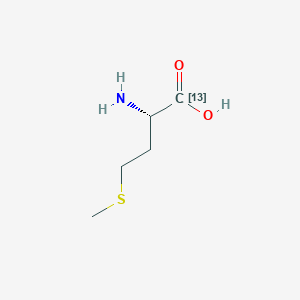
L-蛋氨酸-1-13C
描述
L-Methionine-1-13C is a stable isotope-labeled compound of L-Methionine, an essential amino acid. The “1-13C” label indicates that the carbon at the first position of the methionine molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
科学研究应用
L-Methionine-1-13C is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used to trace metabolic pathways and study methionine metabolism.
NMR Spectroscopy: Helps in the structural elucidation of proteins and other biomolecules.
Medical Research: Investigates the role of methionine in diseases and potential therapeutic interventions.
Industrial Applications: Used in the production of labeled compounds for various industrial processes
作用机制
Target of Action
L-Methionine-1-13C is a variant of the essential amino acid L-Methionine, with a 13C isotope label . It is commonly used for the isotopic labeling of methionine protein residues for NMR spectroscopy studies . Methionine is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline .
Mode of Action
The mechanism of the possible anti-hepatotoxic activity of L-methionine is not entirely clear. It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress. L-methionine is a precursor to L-cysteine. L-cysteine itself may have antioxidant activity .
Biochemical Pathways
L-Methionine plays a crucial role in various biochemical pathways. It is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM), through the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
A new therapeutic approach against cancer is being developed based on starving cancer cells of an essential amino acid for their growth, l-methionine . The depletion of plasma methionine level can be induced by an enzyme, the methionine- γ -lyase . The new therapeutic formulation is a suspension of erythrocytes encapsulating the activated enzyme .
Result of Action
The result of L-Methionine-1-13C action is primarily observed at the molecular level. It is used in the methodology of stable isotope tagging of epitopes (SITE) for identification of virus-induced peptides in vaccine development .
生化分析
Biochemical Properties
L-Methionine-1-13C plays a significant role in biochemical reactions. It is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline . It interacts with enzymes like L-methionine decarboxylase, which is used for L-methionine determination .
Cellular Effects
The effects of L-Methionine-1-13C on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the metabolism of short-chain fatty acids and amino acids .
Molecular Mechanism
At the molecular level, L-Methionine-1-13C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the methionine metabolism pathway, where it interacts with enzymes and cofactors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Methionine-1-13C change over time. It has been observed that 13C labeled metabolites were profiled comparatively in plasma, liver, brain, and skeletal muscle collected at 6, 12, and 24 hours after the tracer administration .
Metabolic Pathways
L-Methionine-1-13C is involved in several metabolic pathways. It interacts with enzymes and cofactors in the methionine metabolism pathway . It also affects metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
L-Methionine-1-13C can be synthesized through several methods. One common approach involves the incorporation of 13C-labeled precursors during the biosynthesis of methionine in microorganisms. Another method includes chemical synthesis where 13C-labeled intermediates are used to construct the methionine molecule. The reaction conditions typically involve controlled environments to ensure the incorporation of the 13C isotope at the desired position .
Industrial Production Methods
Industrial production of L-Methionine-1-13C often involves fermentation processes using genetically modified microorganisms that can incorporate 13C-labeled substrates into methionine. This method is preferred due to its efficiency and scalability. The fermentation broth is then processed to isolate and purify the labeled methionine .
化学反应分析
Types of Reactions
L-Methionine-1-13C undergoes various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: Methionine can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or methionine sulfoxide reductase enzymes.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
L-Methionine-2-13C: Labeled at the second carbon position.
L-Methionine-13C5: All five carbons are labeled with 13C.
L-Methionine-(methyl-13C): The methyl group is labeled with 13C
Uniqueness
L-Methionine-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studies focusing on the initial steps of methionine metabolism and its incorporation into other biomolecules. This specificity allows for precise tracking and analysis in metabolic and structural studies .
属性
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-TXZHAAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574087 | |
| Record name | L-(1-~13~C)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81202-04-2 | |
| Record name | L-(1-~13~C)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)







![Indium tris[bis(trifluoromethanesulfonyl)azanide]](/img/structure/B1602194.png)


